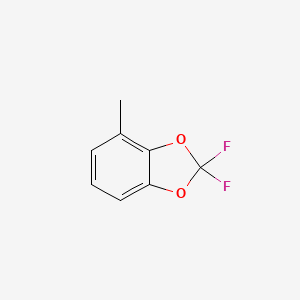

2,2-Difluoro-4-methyl-1,3-benzodioxole

Vue d'ensemble

Description

The 2,2-difluorobenzodioxole moiety, which includes 2,2-Difluoro-4-methyl-1,3-benzodioxole, has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . It is an important chemical group comprising perfluorodiethers, used in commercial anesthetics, drugs, fungicides, and insecticides .

Synthesis Analysis

The synthesis of 2,2-Difluoro-4-methyl-1,3-benzodioxole involves several steps. The intermediate 2,2-difluoro-1,3-benzodioxol-4-aldehyde, which is used for synthesizing many medicines and pesticides, can be obtained through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material .Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-4-methyl-1,3-benzodioxole is C8H6F2O2. The structure of the molecule can be represented by the SMILES stringFC1(F)Oc2ccccc2O1 . Chemical Reactions Analysis

The conversion of 2,2-difluoro-1,3-benzodioxole, an exceptionally acidic arene, via a 4-lithiated intermediate into more than three dozen new derivatives was conceived as a case study .Physical And Chemical Properties Analysis

The physical form of 2,2-Difluoro-4-methyl-1,3-benzodioxole is liquid. It has a refractive index of 1.444 and a density of 1.303 g/mL at 25 °C .Applications De Recherche Scientifique

Comprehensive Analysis of 2,2-Difluoro-4-methyl-1,3-benzodioxole Applications

Environmental Science: Wastewater Treatment: 2,2-Difluoro-4-methyl-1,3-benzodioxole is a key metabolite in the degradation of fludioxonil, a fungicide used in fruit packaging plants. In a study, an immobilized cell bioreactor operating under microaerophilic conditions showed a removal efficiency of over 96% for fludioxonil, with 2,2-Difluoro-4-methyl-1,3-benzodioxole being one of the transformation products .

Pharmaceuticals: Antifungal Applications: This compound has been identified as a breakdown product during the decontamination of strawberries treated with fludioxonil. The presence of 2,2-Difluoro-4-methyl-1,3-benzodioxole indicates its potential role in the development of antifungal treatments, as it is a part of the transformation pathway of fungicides .

Chemical Synthesis: Intermediate in Organic Reactions: The structure of 2,2-Difluoro-4-methyl-1,3-benzodioxole suggests its utility as an intermediate in organic synthesis. Its unique chemical properties could be exploited in the synthesis of various bioactive molecules, particularly those with antiviral, anti-inflammatory, and anticancer activities .

Biological Research: Study of Metabolic Pathways: The detection of 2,2-Difluoro-4-methyl-1,3-benzodioxole in the metabolic pathway of fludioxonil degradation highlights its importance in understanding the biotransformation of xenobiotic compounds. This can provide insights into the environmental fate of such compounds and their potential impact on ecosystems .

Material Science: Development of Sensing Materials: Given its aromatic structure and the presence of fluorine atoms, 2,2-Difluoro-4-methyl-1,3-benzodioxole could be used in the development of advanced materials for chemical sensing applications. Its electronic properties may allow for the detection of specific substances or environmental conditions.

Agricultural Chemistry: Fungicide Efficacy Studies: As a metabolite found during the degradation of a widely used fungicide, 2,2-Difluoro-4-methyl-1,3-benzodioxole can be studied to assess the efficacy and safety of fungicides. This can lead to the development of more effective and environmentally friendly agricultural chemicals.

Toxicology: Assessment of Environmental Impact: The compound’s role in the degradation of fludioxonil also makes it relevant in toxicological studies to assess the environmental impact of agrochemicals. Understanding its behavior and breakdown can help in evaluating the risks associated with fungicide use .

Microbiology: Bacterial Community Dynamics: Research has shown that the bacterial community dynamics change significantly in the presence of fludioxonil, with 2,2-Difluoro-4-methyl-1,3-benzodioxole being a part of this process. Studying these dynamics can reveal how bacterial populations adapt to and metabolize various chemical compounds .

Mécanisme D'action

- Experimental evidence suggests that Pseudomonas putida F1 catalyzes the defluorination of DFBD, converting it into other metabolites .

- Notably, all these metabolites retain the difluoromethylene group, and no fluoride ions are released .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Orientations Futures

The 2,2-difluorobenzodioxole moiety has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . The Pseudomonas genome database and other databases revealed hundreds of bacteria with enzymes sharing high amino acid sequence identity to toluene dioxygenase from P. putida F1, suggesting the mechanism revealed here may apply to the defluorination of 2,2-Difluoro-4-methyl-1,3-benzodioxole-containing compounds in the environment .

Propriétés

IUPAC Name |

2,2-difluoro-4-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGXAMYQIOWWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446755 | |

| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-4-methyl-1,3-benzodioxole | |

CAS RN |

72769-03-0 | |

| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)